Rock2-IN-7

Catalog No.
S12850055
CAS No.
M.F
C26H28FN5O
M. Wt
445.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rock2-IN-7

Product Name

Rock2-IN-7

IUPAC Name

5-fluoro-1-[3-[[[(1S,3S)-3-(1H-indazol-5-ylamino)cyclohexyl]amino]methyl]phenyl]-4-methylpyridin-2-one

Molecular Formula

C26H28FN5O

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C26H28FN5O/c1-17-10-26(33)32(16-24(17)27)23-7-2-4-18(11-23)14-28-20-5-3-6-21(13-20)30-22-8-9-25-19(12-22)15-29-31-25/h2,4,7-12,15-16,20-21,28,30H,3,5-6,13-14H2,1H3,(H,29,31)/t20-,21-/m0/s1

InChI Key

SHZBLRCXYAENEO-SFTDATJTSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1F)C2=CC=CC(=C2)CNC3CCCC(C3)NC4=CC5=C(C=C4)NN=C5

Isomeric SMILES

CC1=CC(=O)N(C=C1F)C2=CC=CC(=C2)CN[C@H]3CCC[C@@H](C3)NC4=CC5=C(C=C4)NN=C5

Rock2-IN-7 is a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, smooth muscle contraction, and cell migration. ROCK2 is part of the Rho kinase family, which also includes ROCK1. These kinases are activated by the small GTPase RhoA and are involved in signaling pathways that regulate actin filament organization and myosin light chain phosphorylation, impacting cellular morphology and motility.

Rock2-IN-7 functions primarily by inhibiting the phosphorylation activity of ROCK2. The compound binds to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to substrate proteins. This inhibition can lead to decreased phosphorylation of downstream targets such as myosin light chains and cofilin, ultimately affecting actin cytoskeleton dynamics and contractile functions in cells.

The biological activity of Rock2-IN-7 has been linked to various therapeutic effects:

  • Neuroprotection: In models of neurodegenerative diseases like Alzheimer's, inhibition of ROCK2 has been shown to reduce amyloid-beta production, suggesting a potential therapeutic avenue for treating Alzheimer's disease .
  • Cardiovascular Effects: By modulating vascular smooth muscle contraction, Rock2-IN-7 may contribute to lowering blood pressure and improving vascular function .
  • Cancer Therapy: The inhibition of ROCK2 can affect cancer cell migration and invasion, presenting opportunities for developing anti-cancer therapies .

The synthesis of Rock2-IN-7 typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available precursors that contain a pyridine or pyrimidine scaffold.
  • Substitution Reactions: Various substituents are introduced at specific positions on the aromatic ring to enhance potency and selectivity against ROCK2.
  • Purification: The resultant compounds are purified using techniques such as column chromatography or recrystallization.
  • Characterization: Final products are characterized using spectroscopic methods (NMR, MS) to confirm their structure and purity.

Rock2-IN-7 has several applications in research and potential clinical settings:

  • Research Tool: It serves as a valuable tool in studying the role of ROCK2 in cellular processes and signaling pathways.
  • Therapeutic Agent: Due to its selective inhibition of ROCK2, it has potential applications in treating conditions like hypertension, neurodegenerative diseases, and certain cancers.

Studies involving Rock2-IN-7 have demonstrated its ability to selectively inhibit ROCK2 without significantly affecting ROCK1 activity. This selectivity is crucial for minimizing off-target effects that could arise from non-specific inhibition of related kinases. Interaction studies often involve assessing the compound's effects on cellular signaling pathways that are modulated by ROCK2 activation.

Several compounds share structural similarities with Rock2-IN-7, but Rock2-IN-7 stands out due to its selective inhibition profile:

Compound NameSelectivityKey Features
Y27632Non-selectiveInhibits both ROCK1 and ROCK2; widely used in research.
FasudilNon-selectiveOriginally developed for cerebral vasospasm; affects both kinases.
GSK429286ASelectiveMore selective for ROCK1; less effective against ROCK2 compared to Rock2-IN-7.
H1152Non-selectiveSimilar mechanism but affects both isoforms equally.

Rock2-IN-7 is unique due to its high selectivity for ROCK2, which allows for targeted therapeutic strategies while reducing potential side effects associated with broader inhibition.

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

445.22778870 g/mol

Monoisotopic Mass

445.22778870 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

Explore Compound Types